Stearidonic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

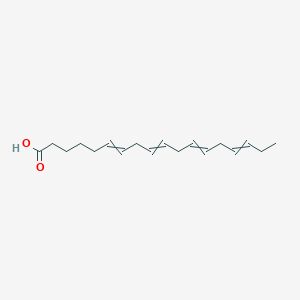

Stearidonic acid, also known as (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid, is an omega-3 fatty acid. It is biosynthesized from alpha-linolenic acid by the enzyme delta-6-desaturase, which removes two hydrogen atoms. This compound is a precursor to eicosapentaenoic acid and is found in various natural sources such as the seed oils of hemp, blackcurrant, corn gromwell, and the cyanobacterium Spirulina .

準備方法

Synthetic Routes and Reaction Conditions: Highly purified stearidonic acid can be prepared from echium oil via an enzymatic method combined with preparative high-performance liquid chromatography. The process involves two steps of enzymatic esterification using Candida rugosa lipase and Lipozyme RM IM from Rhizomucor miehei. Ethanol is used as an acyl receptor, and the conditions are optimized at 20°C with a 1:4 molar ratio of fatty acid to ethanol .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified crops, such as soybeans, which have been engineered to produce higher levels of this fatty acid. The European Food Safety Authority has approved a genetically modified soybean source for this compound production .

化学反応の分析

Types of Reactions: Stearidonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a precursor to eicosapentaenoic acid and can be converted through a series of desaturation and elongation reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include enzymes like delta-6-desaturase and lipases. Conditions often involve specific temperatures and pH levels to optimize the reactions .

Major Products: The major products formed from the reactions of this compound include eicosapentaenoic acid and other long-chain polyunsaturated fatty acids .

科学的研究の応用

Stearidonic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other omega-3 fatty acids.

Industry: this compound is used in the production of dietary supplements and functional foods.

作用機序

Stearidonic acid exerts its effects primarily through its conversion to eicosapentaenoic acid. This conversion involves a series of desaturation and elongation reactions. The very long-chain omega-3 polyunsaturated fatty acids have a range of physiological roles, including optimal cell membrane structure and function. They also play a key role in preventing and treating various health conditions by influencing gene expression and intracellular signaling processes .

類似化合物との比較

- Alpha-linolenic acid

- Eicosapentaenoic acid

- Docosahexaenoic acid

- Gamma-linolenic acid

Comparison: Stearidonic acid is unique in its ability to be efficiently converted to eicosapentaenoic acid, making it a valuable precursor in the biosynthesis of long-chain omega-3 fatty acids. Unlike alpha-linolenic acid, which has a lower conversion rate, this compound provides a more direct pathway to eicosapentaenoic acid .

This compound stands out due to its higher efficiency in conversion to beneficial long-chain omega-3 fatty acids, making it a significant compound in both scientific research and industrial applications.

特性

CAS番号 |

111174-40-4 |

|---|---|

分子式 |

C12H13N3 |

分子量 |

0 |

IUPAC名 |

octadeca-6,9,12,15-tetraenoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20) |

SMILES |

CCC=CCC=CCC=CCC=CCCCCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。